REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([F:28])[c:5]([CH2:6][n:7]2[c:8](=[O:25])[n:9]([CH2:19][C:20](=[O:21])[O:22][CH2:23][CH3:24])[c:10]3[cH:11][c:12]([Cl:18])[cH:13][cH:14][c:15]3[c:16]2=[O:17])[cH:26][cH:27]1.[CH3:31][OH:32].[Na+:30].[OH-:29]>>[Br:1][c:2]1[cH:3][c:4]([F:28])[c:5]([CH2:6][n:7]2[c:8](=[O:25])[n:9]([CH2:19][C:20](=[O:21])[OH:22])[c:10]3[cH:11][c:12]([Cl:18])[cH:13][cH:14][c:15]3[c:16]2=[O:17])[cH:26][cH:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cn1c(=O)n(Cc2ccc(Br)cc2F)c(=O)c2ccc(Cl)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)Cn1c(=O)n(Cc2ccc(Br)cc2F)c(=O)c2ccc(Cl)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |